molecular formula C12H14N2O B13287116 6-Methyl-2-propylimidazo[1,2-A]pyridine-3-carbaldehyde

6-Methyl-2-propylimidazo[1,2-A]pyridine-3-carbaldehyde

Cat. No.: B13287116
M. Wt: 202.25 g/mol
InChI Key: KCRBNQXNABZEKD-UHFFFAOYSA-N
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Description

6-Methyl-2-propylimidazo[1,2-A]pyridine-3-carbaldehyde (CAS: 1553263-61-8) is a heterocyclic compound with the molecular formula C₁₂H₁₄N₂O and a molecular weight of 202.25 g/mol . Its structure comprises an imidazo[1,2-a]pyridine core substituted with a methyl group at position 6, a propyl group at position 2, and a formyl (-CHO) group at position 2. This compound is primarily utilized in pharmaceutical research as a synthetic intermediate, though its direct biological activity remains understudied .

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

6-methyl-2-propylimidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C12H14N2O/c1-3-4-10-11(8-15)14-7-9(2)5-6-12(14)13-10/h5-8H,3-4H2,1-2H3

InChI Key

KCRBNQXNABZEKD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N2C=C(C=CC2=N1)C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-propylimidazo[1,2-A]pyridine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. Common synthetic strategies include condensation reactions, multicomponent reactions, oxidative coupling, and tandem reactions .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the desired transformations .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2-propylimidazo[1,2-A]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-Methyl-2-propylimidazo[1,2-A]pyridine-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Methyl-2-propylimidazo[1,2-A]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Weight (g/mol) Biological Activity (IC₅₀) Key References
6-Methyl-2-propylimidazo[...]carbaldehyde 6-Me, 2-Pr, 3-CHO 202.25 Not reported
6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde derivatives (e.g., 4i, 4o) 6-F, 3-CHO + oxazole substituents ~300–350* 5.68–10.45 μM (urease inhibition)
6-Methyl-2-p-tolylimidazo[...]carbaldehyde 6-Me, 2-p-tolyl, 3-CHO ~264.3* Zolpidem impurity; no direct activity data
6-Chloro-2-methylimidazo[...]carbaldehyde 6-Cl, 2-Me, 3-CHO ~190.6* Safety data available; no bioactivity reported

Structure-Activity Relationship (SAR) Insights

Electronic and Steric Effects
  • Electron-Withdrawing Groups (EWGs): Analogs with -CF₃, -NO₂, or -F substituents (e.g., 4i, 4o in Table 1) exhibit enhanced urease inhibition (IC₅₀ = 5.68–10.45 μM) due to improved hydrogen bonding and π-π interactions with the enzyme’s active site .
  • Electron-Donating Groups (EDGs): The propyl group in the target compound is an EDG, which may reduce binding affinity compared to EWGs. However, its lipophilic nature could enhance membrane permeability, a critical factor in drug bioavailability .
Substituent Position and Ring Fusion
  • Oxazole-Fused Derivatives: Compounds like 4a-p (imidazopyridine-oxazole hybrids) demonstrate superior urease inhibition compared to non-fused analogs. The oxazole ring introduces additional hydrogen-bonding sites, as seen in molecular docking studies .
  • Aromatic vs. Aliphatic Substituents: Aromatic groups (e.g., p-tolyl in zolpidem impurities) may facilitate π-π stacking with target proteins, whereas aliphatic chains (e.g., propyl) prioritize hydrophobic interactions .

Molecular Docking and Binding Interactions

  • Active Analog 4i: Docking studies reveal strong interactions with urease, including hydrogen bonds (via -OH groups) and π-π stacking with active-site residues like His519 and Ala440 .

Biological Activity

6-Methyl-2-propylimidazo[1,2-A]pyridine-3-carbaldehyde is a compound belonging to the imidazo[1,2-a]pyridine family, known for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H14N2O
  • Molecular Weight : 202.25 g/mol
  • CAS Number : 1520752-02-6

Synthesis

The synthesis of this compound typically involves multicomponent reactions that yield various substituted imidazo[1,2-a]pyridines. The synthetic routes are crucial as they can influence the biological properties of the resulting compounds.

Anticancer Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant anticancer properties. In particular, studies have shown that related compounds can induce apoptosis in colon cancer cell lines such as HT-29 and Caco-2. The mechanism involves:

  • Caspase Activation : The activation of caspases 3 and 8 was observed following treatment with these compounds.
  • Cytochrome c Release : There is a notable release of cytochrome c from mitochondria to the cytosol, which is a critical step in the apoptotic pathway .
CompoundCell LineIC50 (μM)Mechanism
This compoundHT-29TBDApoptosis via caspase activation
This compoundCaco-2TBDCytochrome c release

Antimycobacterial Activity

Recent studies have explored the antimycobacterial activity of imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis. Although specific data for this compound is limited, related compounds have shown promising results:

  • Minimum Inhibitory Concentration (MIC) : Some hybrids demonstrated MIC values as low as 4 μg/mL against M. tuberculosis .

Case Studies

  • Colon Cancer Study : A study indicated that imidazo[1,2-a]pyridine derivatives could effectively target colon cancer cells without significant toxicity to normal white blood cells. The proteolytic phase of apoptosis was initiated within two hours post-treatment .
  • Antimycobacterial Research : A series of novel imidazo[1,2-a]pyridine hybrids were synthesized and evaluated for their activity against M. tuberculosis. Although less active than reference compounds, some hybrids showed significant potential for further development .

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